molecular formula C8H6BrN3 B1377838 8-Bromoquinazolin-2-amine CAS No. 1780759-87-6

8-Bromoquinazolin-2-amine

Cat. No. B1377838
M. Wt: 224.06 g/mol
InChI Key: IVNZJECPQXPGRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromoquinazolin-2-amine or similar compounds often involves the use of mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .


Molecular Structure Analysis

The molecular structure of 8-Bromoquinazolin-2-amine is represented by the InChI code 1S/C8H6BrN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) . The molecular weight of this compound is 224.06 g/mol .

Scientific Research Applications

Organic Synthesis and Material Science Applications

One of the primary applications of 8-Bromoquinazolin-2-amine is in the field of organic synthesis, where it serves as a crucial intermediate in the construction of complex molecular architectures. For instance, it has been employed in the palladium-catalyzed microwave-assisted amination of aryl bromides, leading to the rapid preparation of aminoquinolines under microwave conditions, which significantly improves yields compared to standard conditions (Wang et al., 2003). Additionally, this compound has been used in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, showcasing its utility in the preparation of fluorescent probes for material science applications (Balog, Riedl, & Hajos, 2013).

Medicinal Chemistry and Anticancer Research

In medicinal chemistry, 8-Bromoquinazolin-2-amine has been explored for its potential in drug discovery and development, particularly in the synthesis of compounds with anticancer properties. Research has demonstrated the synthesis and biological evaluation of amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents, indicating significant cytotoxicity against various cancer cell lines (Malinowski et al., 2015). Another study focused on the synthesis of novel polycarbo-substituted imidazo[1,2-c]quinazolines, evaluating their cytotoxicity against human breast adenocarcinoma and cervical cancer cells, further emphasizing the compound's role in the development of new anticancer therapies (Khoza, Makhafola, & Mphahlele, 2015).

Photopharmacology and Cell Physiology Studies

The versatility of 8-Bromoquinazolin-2-amine extends to photopharmacology, where it has been utilized in the design of photoactivatable forms of tertiary amines for applications in studying cell physiology. This approach enables the controlled release of bioactive molecules through light activation, facilitating targeted therapeutic interventions and the study of cellular processes with high spatial and temporal resolution (Asad et al., 2017).

properties

IUPAC Name

8-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNZJECPQXPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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